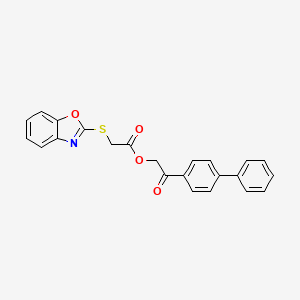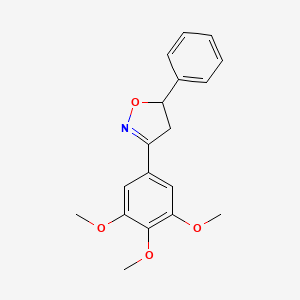![molecular formula C24H22ClN3O B11054677 N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B11054677.png)
N-[2-(4-chlorophenyl)-2-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(4-CHLOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-CHLOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazole ring. The final step involves the coupling of the pyrazole derivative with benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-CHLOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N~1~-[2-(4-CHLOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-(4-CHLOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[2-(4-METHOXYPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
- N~1~-[2-(4-FLUOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Uniqueness
N~1~-[2-(4-CHLOROPHENYL)-2-(3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and efficacy compared to similar compounds.
Properties
Molecular Formula |
C24H22ClN3O |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O/c25-21-13-11-19(12-14-21)23(17-26-24(29)20-9-5-2-6-10-20)28-16-15-22(27-28)18-7-3-1-4-8-18/h1-14,23H,15-17H2,(H,26,29) |
InChI Key |
QJSNGWARUFIDPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(CNC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-fluorophenyl)-4-(methoxymethyl)-6-methyl-1,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene-2,17-dione](/img/structure/B11054599.png)
![N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11054608.png)

![2-(4-chlorophenoxy)-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylacetamide](/img/structure/B11054616.png)
![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054631.png)
![(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B11054640.png)

![2,4-Diamino-8-hydroxy-5-(2,3,4,5-tetramethoxy-phenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11054652.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B11054662.png)
![7-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11054663.png)
![2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl-](/img/structure/B11054669.png)
![4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11054679.png)

![Ethanimidoyl chloride, N-[[[(3-chlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11054685.png)
